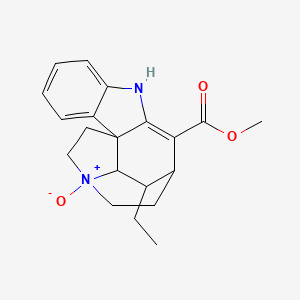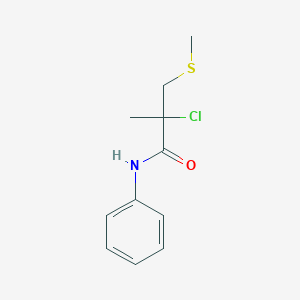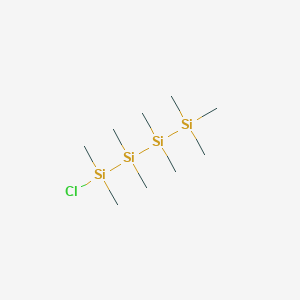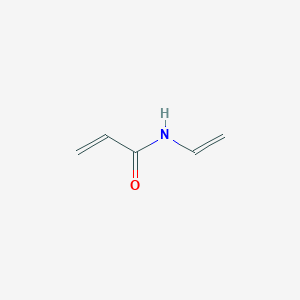
Furan-2,5-dione;3-(3-hydroxypropoxy)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furan-2,5-dione;3-(3-hydroxypropoxy)propan-1-ol is a chemical compound that combines the structural features of furan and propanol. It is known for its unique properties and potential applications in various fields, including chemistry, biology, medicine, and industry. The compound’s molecular structure includes a furan ring and a hydroxypropoxy group, which contribute to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan-2,5-dione;3-(3-hydroxypropoxy)propan-1-ol typically involves the reaction of furan-2,5-dione with 3-(3-hydroxypropoxy)propan-1-ol under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced technologies and equipment ensures efficient production while maintaining the quality and consistency of the compound .
Chemical Reactions Analysis
Types of Reactions
Furan-2,5-dione;3-(3-hydroxypropoxy)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The hydroxypropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2,5-dione derivatives, while reduction may produce different alcohols or hydrocarbons .
Scientific Research Applications
Furan-2,5-dione;3-(3-hydroxypropoxy)propan-1-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives
Mechanism of Action
The mechanism of action of Furan-2,5-dione;3-(3-hydroxypropoxy)propan-1-ol involves its interaction with molecular targets and pathways. The compound’s reactivity is attributed to the presence of the furan ring and hydroxypropoxy group, which can participate in various chemical reactions. These interactions can modulate biological processes and pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Benzene-1,3-dicarboxylic acid,furan-2,5-dione,3-(3-hydroxypropoxy)propan-1-ol: Shares similar structural features but differs in the presence of benzene and carboxylic acid groups.
Polypropylene glycol glycerol triether,maleic anhydride polyester: Similar in terms of the presence of furan and hydroxypropoxy groups but used in different applications.
Uniqueness
Furan-2,5-dione;3-(3-hydroxypropoxy)propan-1-ol is unique due to its specific combination of functional groups, which imparts distinct reactivity and versatility. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .
Properties
CAS No. |
287726-78-7 |
|---|---|
Molecular Formula |
C10H16O6 |
Molecular Weight |
232.23 g/mol |
IUPAC Name |
furan-2,5-dione;3-(3-hydroxypropoxy)propan-1-ol |
InChI |
InChI=1S/C6H14O3.C4H2O3/c7-3-1-5-9-6-2-4-8;5-3-1-2-4(6)7-3/h7-8H,1-6H2;1-2H |
InChI Key |
XFIFULIVWLHWNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)OC1=O.C(CO)COCCCO |
Related CAS |
37339-47-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenemethanol, 4-chloro-2-[(ethylamino)phenylmethyl]-](/img/structure/B14667450.png)
![5-Amino-2-phenyl-4-[(E)-phenyldiazenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14667451.png)

![diethoxy-(4-nitrophenoxy)-sulfanylidene-lambda5-phosphane;3-[(2S)-piperidin-2-yl]pyridine;sulfuric acid](/img/structure/B14667489.png)
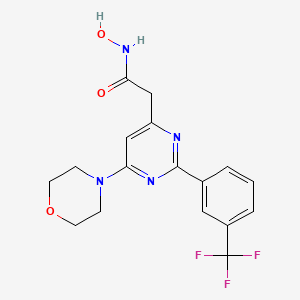
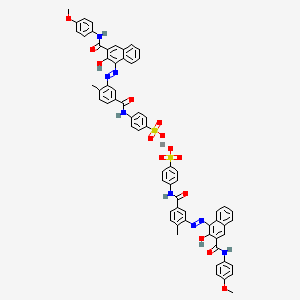
![Hexahydropyrido[2,1-c][1,4]oxazin-4(3H)-one](/img/structure/B14667496.png)
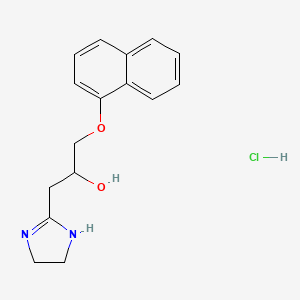
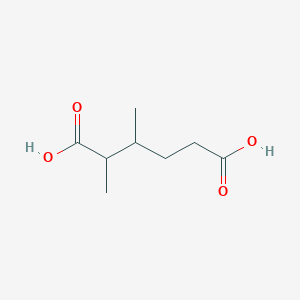
![6h-Dibenz[c,e][1,2]oxaphosphorin, 6-phenoxy-](/img/structure/B14667526.png)
